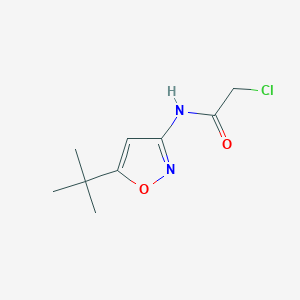

N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide

概要

説明

N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide is a compound that belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide typically involves the reaction of 5-(tert-butyl)isoxazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

- Dissolve 5-(tert-butyl)isoxazole in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product using an organic solvent.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

化学反応の分析

Types of Reactions

N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The isoxazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Hydrolysis: The chloroacetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of N-substituted derivatives such as N-(5-(tert-butyl)isoxazol-3-yl)-2-aminoacetamide.

Oxidation: Formation of oxidized derivatives such as N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetic acid.

Reduction: Formation of reduced derivatives such as N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroethanol.

科学的研究の応用

Medicinal Chemistry

The compound has shown potential as an active pharmaceutical ingredient (API) in drug development. Its structure allows for interactions with biological targets, making it a candidate for further research in developing therapeutic agents. Studies have indicated its potential antitumor activity, suggesting that it may inhibit cancer cell proliferation.

Case Study: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that derivatives of N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chloroacetamide exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Agricultural Science

In agricultural applications, this compound has been investigated for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth pathways makes it a candidate for herbicide formulation.

Case Study: Herbicidal Efficacy

Research conducted on the herbicidal effects of this compound showed promising results in controlling weed species without adversely affecting crop yield. Field trials indicated effective weed suppression at low application rates.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in both medicinal and agricultural fields. Toxicological assessments have been performed to evaluate its effects on non-target organisms and human health.

Toxicity Data:

| Endpoint | Value |

|---|---|

| Acute Oral Toxicity | LD50 > 2000 mg/kg |

| Skin Irritation | Non-irritating |

| Eye Irritation | Mild irritant |

作用機序

The mechanism of action of N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The isoxazole ring may interact with enzymes or receptors, leading to modulation of their activity. The chloroacetamide group may also participate in covalent bonding with target proteins, resulting in inhibition or activation of specific biological processes.

類似化合物との比較

N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide can be compared with other similar compounds such as:

N-(5-(tert-Butyl)isoxazol-3-yl)-N’-phenylurea: Known for its potent FLT3 inhibitory activity and potential use in treating acute myeloid leukemia.

N-(5-(tert-Butyl)isoxazol-3-yl)-nicotinamide: Studied for its potential as a bioactive compound with various therapeutic applications.

N-(5-(tert-Butyl)isoxazol-3-yl)-2-chloroacetic acid:

The uniqueness of this compound lies in its specific structural features and the presence of both the isoxazole ring and the chloroacetamide group, which confer distinct chemical reactivity and biological activity.

生物活性

N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide (CAS Number: 55809-27-3) is a compound that has garnered interest in biological research due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₉H₁₃ClN₂O₂

- Molecular Weight : 216.66 g/mol

- IUPAC Name : this compound

- Physical Form : Solid .

This compound exhibits biological activity primarily through its interaction with various protein targets. Notably, compounds with similar structures have been shown to interact with:

- Sterol 14-alpha demethylase (CYP51) : This enzyme is crucial in the ergosterol biosynthesis pathway in fungi. Inhibition of CYP51 can disrupt fungal cell membranes, leading to cell death.

- Glutaredoxin 1 (Grx1) : A study demonstrated that chloroacetamido compounds can inhibit Grx1 activity through covalent modification. This inhibition leads to decreased inflammatory responses in microglial cells, suggesting potential anti-inflammatory effects .

Biological Activity

The biological activities of this compound can be categorized as follows:

Antifungal Activity

- The compound's structural similarity to known antifungals suggests it may inhibit fungal growth by targeting CYP51.

Anti-inflammatory Effects

- Research indicates that similar compounds can modulate inflammatory pathways by inhibiting Grx1. This suggests that this compound may also possess anti-inflammatory properties .

Study on Anti-inflammatory Activity

A study investigated the effects of a chloroacetamido compound similar to this compound on microglial cells. The results showed significant inhibition of Grx1 activity and reduced cytokine expression in response to lipopolysaccharide (LPS) stimulation. This highlights the compound's potential as an anti-inflammatory agent .

Antifungal Mechanism Exploration

Research into the antifungal mechanisms of chloroacetamides revealed that these compounds could disrupt ergosterol biosynthesis. By inhibiting CYP51, they lead to increased membrane permeability and subsequent cell death in fungal species.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-9(2,3)6-4-7(12-14-6)11-8(13)5-10/h4H,5H2,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAGTAPJCLVZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651097 | |

| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55809-27-3 | |

| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。